(R)-(1-Amino-3-methylbutyl)boronic acid hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(1-Amino-3-methylbutyl)boronic acid hydrochloride typically involves the reaction of ®-3-methyl-1-butanol with boronic acid derivatives under controlled conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the boronic acid moiety .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability. These reactions are carried out under mild conditions, making them suitable for the production of high-purity ®-(1-Amino-3-methylbutyl)boronic acid hydrochloride .
Chemical Reactions Analysis
Types of Reactions: ®-(1-Amino-3-methylbutyl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various boronic acid derivatives, amines, and substituted boronic acids .
Scientific Research Applications
®-(1-Amino-3-methylbutyl)boronic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-(1-Amino-3-methylbutyl)boronic acid hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The boronic acid moiety can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction is crucial in the development of protease inhibitors and other therapeutic agents .
Comparison with Similar Compounds
Bortezomib: A well-known proteasome inhibitor with a boronic acid moiety.
Ixazomib: Another proteasome inhibitor used in cancer therapy.
Delanzomib: A boronic acid-based compound with potential therapeutic applications.
Uniqueness: ®-(1-Amino-3-methylbutyl)boronic acid hydrochloride is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. Its versatility in chemical reactions and applications in various fields make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C5H15BClNO2 |
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Molecular Weight |
167.44 g/mol |
IUPAC Name |
[(1R)-1-amino-3-methylbutyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C5H14BNO2.ClH/c1-4(2)3-5(7)6(8)9;/h4-5,8-9H,3,7H2,1-2H3;1H/t5-;/m0./s1 |
InChI Key |
VQKLOKXMTRTPCX-JEDNCBNOSA-N |
Isomeric SMILES |
B([C@H](CC(C)C)N)(O)O.Cl |
Canonical SMILES |
B(C(CC(C)C)N)(O)O.Cl |
Origin of Product |
United States |
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